molecular formula C13H21NO3S B4476247 (2-Methylpropyl)[(4-propoxyphenyl)sulfonyl]amine

(2-Methylpropyl)[(4-propoxyphenyl)sulfonyl]amine

Cat. No.: B4476247
M. Wt: 271.38 g/mol
InChI Key: HIWOODQMXVVGCN-UHFFFAOYSA-N
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Description

(2-Methylpropyl)[(4-propoxyphenyl)sulfonyl]amine is an organic compound that features a sulfonylamine group attached to a propoxyphenyl ring and a 2-methylpropyl group

Future Directions

The future research directions for “N-isobutyl-4-propoxybenzenesulfonamide” could include studying its synthesis, properties, and potential biological activities. Given the importance of sulfonamides in medicinal chemistry, it could be of interest to explore its potential as a pharmaceutical or biologically active compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)[(4-propoxyphenyl)sulfonyl]amine typically involves the reaction of 4-propoxybenzenesulfonyl chloride with 2-methylpropylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)[(4-propoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The sulfonylamine group can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonamides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted sulfonyl derivatives, depending on the nucleophile used.

Scientific Research Applications

(2-Methylpropyl)[(4-propoxyphenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)[(4-propoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylpropyl)[(4-methoxyphenyl)sulfonyl]amine: Similar structure but with a methoxy group instead of a propoxy group.

    (2-Methylpropyl)[(4-ethoxyphenyl)sulfonyl]amine: Similar structure but with an ethoxy group instead of a propoxy group.

    (2-Methylpropyl)[(4-butoxyphenyl)sulfonyl]amine: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

(2-Methylpropyl)[(4-propoxyphenyl)sulfonyl]amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The propoxy group provides a balance between hydrophobicity and hydrophilicity, influencing the compound’s solubility and reactivity.

Properties

IUPAC Name

N-(2-methylpropyl)-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-4-9-17-12-5-7-13(8-6-12)18(15,16)14-10-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWOODQMXVVGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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